N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at the 1-position and a cyclohexanecarboxamide moiety at the 7-position. Its molecular formula is C₂₃H₃₀N₂O₃S, with a molecular weight of 438.56 g/mol.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-13-25(23,24)21-12-6-9-15-10-11-17(14-18(15)21)20-19(22)16-7-4-3-5-8-16/h10-11,14,16H,2-9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHQKAXTQYSSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tetrahydroquinoline Synthesis
The tetrahydroquinoline scaffold is typically synthesized via cyclization of β-phenylethylamine derivatives. For example, 1,2,3,4-tetrahydroquinolin-7-amine serves as a key intermediate, synthesized through:
-
Friedländer condensation : Reaction of aniline derivatives with cyclic ketones (e.g., cyclohexanone) under acidic conditions (e.g., polyphosphoric acid).
-
Reductive amination : Cyclization of N-acyl-β-phenylethylamines using sodium cyanoborohydride (NaBH3CN) in methanol.
Key Data :
Sulfonation at the 1-Position
Introduction of the propane-1-sulfonyl group to the tetrahydroquinoline core is achieved via sulfonylation:
-
Reagents : Propane-1-sulfonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv) in dichloromethane (DCM) at 0–5°C.
-
Mechanism : Nucleophilic substitution at the secondary amine, driven by TEA’s base strength to scavenge HCl.
Optimization Insights :
Amidation with Cyclohexanecarboxylic Acid
The final amide bond formation employs coupling reagents to activate the carboxylic acid:
-
Activation : Cyclohexanecarbonyl chloride (1.1 equiv) or in situ activation using HATU (1.05 equiv) and DIPEA (2.0 equiv) in DMF.
Comparative Data :
| Coupling Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Chloride | DCM, TEA, 0°C → RT, 4h | 72 | 98 |
| HATU-Mediated | DMF, DIPEA, RT, 6h | 89 | 99 |
The HATU-mediated method outperforms traditional acyl chloride routes in yield and purity, attributed to improved activation efficiency.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents highlight the use of continuous flow reactors for scalable sulfonation and amidation steps:
Purification Strategies
-
Crystallization : Recrystallization from ethanol/water (7:3) achieves >99% purity.
-
Chromatography : Reserved for small-scale batches; silica gel (hexane/EtOAc gradient) removes sulfonic acid byproducts.
Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common byproducts include:
Comparative Analysis with Analogous Compounds
| Compound Modification | Sulfonation Yield (%) | Amidation Yield (%) |
|---|---|---|
| Ethane-1-sulfonyl derivative | 68 | 75 |
| Propane-1-sulfonyl derivative | 89 | 89 |
| Butane-1-sulfonyl derivative | 82 | 81 |
The propane-1-sulfonyl group balances steric bulk and reactivity, enabling higher yields compared to shorter/longer alkyl chains .
Chemical Reactions Analysis
Types of Reactions
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide undergoes various types of chemical reactions:
Oxidation: : Can be oxidized at the sulfonyl group.
Reduction: : Reduction of the tetrahydroquinoline ring is possible under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: : Commonly uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Involves halogenating agents for electrophilic substitutions or strong nucleophiles like alkoxides for nucleophilic substitutions.
Major Products
Oxidation: : Products include sulfonyl oxides or sulfonates.
Reduction: : Yields reduced tetrahydroquinoline derivatives.
Substitution: : Varied products depending on the substituent introduced.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is used extensively in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Investigating its interaction with biological systems and potential as a bioactive compound.
Medicine: : Exploring its potential as a pharmaceutical agent due to its structural complexity.
Industry: : Utilized in materials science and as a chemical reagent.
Mechanism of Action
The exact mechanism of action of this compound depends on its application. Generally:
Molecular Targets: : It can interact with enzymes, receptors, or other proteins.
Pathways Involved: : Inhibitory or activation pathways in biochemical reactions, impacting cell signaling and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide | C₂₃H₃₀N₂O₃S | 438.56 | Propane-1-sulfonyl, cyclohexanecarboxamide |
| 2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide | C₂₃H₂₄N₂O₃S₂ | 440.58 | Thiophene-2-carbonyl, trimethylbenzene-sulfonamide |
| N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide | C₂₁H₂₅N₂O₃S₂ | 417.56 | Propane-1-sulfonyl, thiophen-2-yl acetamide |
| N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-(1-methanesulfonyl-piperidin-4-yl)-3-phenylpropionamide | C₂₄H₂₆F₃N₃O₄S | 521.54 | Methanesulfonyl-piperidine, trifluoromethylphenyl |
Key Observations :
Sulfonyl Group Variations : The propane-1-sulfonyl group in the target compound provides moderate hydrophobicity compared to smaller methanesulfonyl groups (e.g., in the piperidine derivative from ). This may enhance membrane permeability but reduce aqueous solubility .
Aromatic vs.
Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in the piperidine derivative () increase metabolic stability but may introduce steric hindrance in enzyme interactions .
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 366.48 g/mol
- CAS Number : 946225-00-9
The structure consists of a tetrahydroquinoline core linked to a cyclohexanecarboxamide group via a propane sulfonyl moiety. This unique configuration may contribute to its biological interactions.
The precise mechanism of action for this compound remains largely unexplored. However, its structural components suggest potential interactions with various biological targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, potentially inhibiting enzymatic activity related to disease pathways.
- Receptor Modulation : The tetrahydroquinoline structure is known for its ability to interact with neurotransmitter receptors, suggesting possible neuroactive properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For example:
| Compound | Activity | Reference |
|---|---|---|
| 4-Methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | Antibacterial | |
| 4-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | Antifungal |
These findings suggest that the target compound may also possess similar antimicrobial properties.
Anti-inflammatory Effects
Research has shown that compounds with similar structural motifs can exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. The potential for this compound to influence these pathways warrants further investigation.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding the compound's therapeutic potential. Currently:
- Absorption : The presence of polar functional groups may enhance solubility and absorption in biological systems.
- Metabolism : Metabolic pathways remain to be elucidated; however, structural analogs often undergo phase I and II metabolic transformations.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Case Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of related sulfonamide derivatives against various bacterial strains. Results indicated significant inhibition zones compared to controls.
- Case Study on Neuroactivity : Research on tetrahydroquinoline derivatives demonstrated potential neuroprotective effects in animal models of neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves sulfonylation of a tetrahydroquinoline precursor with propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Key variables include:
- Temperature : Reflux conditions (~40–50°C) enhance reactivity but may require inert atmospheres to prevent decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while halogenated solvents (e.g., DCM) minimize side reactions.
- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) is critical for isolating the target compound from byproducts like unreacted sulfonyl chloride .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of sulfonylation and cyclohexanecarboxamide attachment (e.g., δ 2.8–3.2 ppm for sulfonyl protons, δ 170–175 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z ~435) and fragments indicative of sulfonyl cleavage .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydroquinoline core and sulfonyl group orientation .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .
- Solubility & Stability : PBS/DMSO solubility tests and metabolic stability in liver microsomes guide formulation strategies .
Advanced Research Questions
Q. How can contradictory data on its biological activity across studies be systematically resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values across studies using standardized protocols (e.g., fixed cell lines, incubation times) to identify outliers .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) for binding affinity or CRISPR knockouts to confirm pathway specificity .
- Batch Variability Analysis : Use HPLC-MS to check compound purity (>95%) and rule out degradation products as confounding factors .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., sulfonyl group H-bonding with kinase active sites) .
- QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and sulfonyl group topology to predict bioavailability .
- MD Simulations : Assess conformational stability of the tetrahydroquinoline core in aqueous vs. lipid bilayer environments .
Q. How can synthetic byproducts be minimized during scale-up, and what process controls are critical?
- Methodological Answer :
- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track sulfonylation progress and detect intermediates .
- Catalyst Optimization : Screen bases (e.g., DBU vs. Et3N) to reduce side reactions like over-sulfonylation .
- Table: Byproduct Mitigation Strategies
| Byproduct | Cause | Solution |
|---|---|---|
| Di-sulfonylated quinoline | Excess sulfonyl chloride | Stepwise addition at 0°C |
| Cyclohexane ring oxidation | Prolonged reflux | Add antioxidants (e.g., BHT) |
Q. What strategies are recommended for resolving crystallographic disorder in its solid-state structure?
- Methodological Answer :
- Cryo-Crystallography : Collect data at 100 K to reduce thermal motion artifacts .
- Twinning Refinement : Use SHELXL for iterative modeling of disordered sulfonyl or cyclohexane groups .
- DFT Calculations : Compare experimental vs. computed bond lengths/angles to validate occupancy models .
Contradictory Data Analysis
Q. Why does this compound exhibit variable IC50 values in kinase inhibition assays?
- Methodological Answer :
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) alter competitive binding dynamics .
- Protein Isoforms : Test against multiple kinase isoforms (e.g., EGFR T790M vs. wild-type) to identify selectivity .
- Redox Interference : Use DTT-free buffers if the sulfonyl group reacts with thiols, generating false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
